N,N-dibutyl-5-chloro-2-methoxybenzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H24ClNO2 |
|---|---|
Molecular Weight |
297.82 g/mol |
IUPAC Name |
N,N-dibutyl-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C16H24ClNO2/c1-4-6-10-18(11-7-5-2)16(19)14-12-13(17)8-9-15(14)20-3/h8-9,12H,4-7,10-11H2,1-3H3 |
InChI Key |
PZAYATQSKFMLSG-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)C1=C(C=CC(=C1)Cl)OC |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=C(C=CC(=C1)Cl)OC |
Origin of Product |
United States |
Comprehensive Spectroscopic and Chromatographic Characterization of N,n Dibutyl 5 Chloro 2 Methoxybenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. The analysis of ¹H, ¹³C, and two-dimensional NMR spectra allows for the unambiguous assignment of all atoms within the N,N-dibutyl-5-chloro-2-methoxybenzamide structure.
Proton (¹H) NMR Spectral Analysis and Assignment
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the two N-butyl chains. A key feature of N,N-disubstituted amides is the hindered rotation around the amide C-N bond, which often renders the two alkyl groups magnetically non-equivalent. This would result in two separate sets of signals for the butyl groups, especially at lower temperatures.
The aromatic region is predicted to display three signals corresponding to the three protons on the substituted benzene (B151609) ring. Their chemical shifts are influenced by the electronic effects of the substituents: the electron-donating methoxy group (-OCH₃) and the electron-withdrawing chloro (-Cl) and N,N-dibutylamido (-CONBu₂) groups. libretexts.org The methoxy group will cause a general upfield shift (shielding), particularly for the ortho and para positions, while the chloro and amide groups will cause a downfield shift (deshielding). ucl.ac.uk
The two N-butyl groups would each present four distinct signals: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, a quintet for the next methylene group, and a triplet for the methylene group directly attached to the nitrogen atom (N-CH₂). Data from similar compounds like N,N-dibutyl-o-bromobenzamide supports the prediction of these chemical shifts and multiplicities. rsc.org The methoxy group is expected to appear as a sharp singlet.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment |
| ~7.35 | dd | 1H | Aromatic H-4 |
| ~7.28 | d | 1H | Aromatic H-6 |
| ~6.95 | d | 1H | Aromatic H-3 |
| ~3.85 | s | 3H | -OCH₃ |
| ~3.50 & ~3.20 | t & t | 4H | N-CH ₂ (non-equivalent) |
| ~1.65 & ~1.45 | m | 8H | N-CH₂-CH ₂ & N-CH₂-CH₂-CH ₂ (non-equivalent) |
| ~0.95 & ~0.85 | t & t | 6H | -CH₃ (non-equivalent) |
Carbon-13 (¹³C) NMR Spectral Data Interpretation
The proton-decoupled ¹³C NMR spectrum is expected to show a total of 16 distinct signals, assuming non-equivalence of the two butyl chains. This includes six signals for the aromatic ring (three protonated carbons and three quaternary carbons), one for the carbonyl group, one for the methoxy carbon, and eight for the carbons of the two butyl groups. oregonstate.edu
The carbonyl carbon (C=O) is anticipated to resonate significantly downfield, typically in the range of 168-172 ppm. rsc.orgwisc.edu The aromatic carbons' chemical shifts are determined by the substituents. The carbon attached to the methoxy group (C-2) and the carbon attached to the chlorine atom (C-5) will be significantly affected, as will the carbon bearing the amide group (C-1). organicchemistrydata.org The chemical shifts for the butyl chains can be predicted based on data from other N,N-dibutylamides. rsc.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Proposed Assignment |
| ~169.0 | C =O |
| ~155.0 | Aromatic C -2 (-OCH₃) |
| ~133.0 | Aromatic C -4 |
| ~130.0 | Aromatic C -1 (-C=O) |
| ~128.0 | Aromatic C -6 |
| ~125.0 | Aromatic C -5 (-Cl) |
| ~112.0 | Aromatic C -3 |
| ~56.0 | -OC H₃ |
| ~48.5 & ~44.5 | N-C H₂ (non-equivalent) |
| ~31.0 & ~29.0 | N-CH₂-C H₂ (non-equivalent) |
| ~20.5 & ~20.0 | N-CH₂-CH₂-C H₂ (non-equivalent) |
| ~14.0 & ~13.8 | -C H₃ (non-equivalent) |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the predicted ¹H and ¹³C signals and confirm the molecular structure, a suite of 2D NMR experiments is essential. science.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two or three bonds). sdsu.edu It would be used to confirm the connectivity within the butyl chains by showing correlations between adjacent methylene groups (e.g., N-CH₂ ↔ N-CH₂-CH₂ ↔ N-CH₂-CH₂-CH₂ ↔ -CH₃). It would also show a correlation between the aromatic protons H-3 and H-4.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached (one-bond correlation). columbia.edu It would be used to definitively link the proton assignments in Table 1 to the carbon assignments in Table 2 for all C-H bonds in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically two or three), which is crucial for piecing together the molecular skeleton. columbia.edu Key expected HMBC correlations for this compound would include:
Correlations from the N-CH₂ protons to the carbonyl carbon (C=O), confirming the amide linkage.
Correlations from the methoxy protons (-OCH₃) to the C-2 aromatic carbon.
Correlations from the aromatic proton H-6 to the carbonyl carbon (C=O) and C-4.
Correlations from the aromatic proton H-4 to C-6 and C-2.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, FT-IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides a distinct fingerprint of the molecule. For a tertiary amide like this compound, there will be no N-H stretching bands, which is a key distinguishing feature from primary and secondary amides. spectroscopyonline.com The most prominent absorption is expected to be the strong carbonyl (C=O) stretch, also known as the Amide I band. Other significant absorptions will arise from C-H, C-O, C-N, and C-Cl bonds. researchgate.netresearchgate.net
Table 3: Predicted FT-IR Absorption Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Description |
| 3100-3000 | C-H Stretch | Aromatic |
| 2960-2850 | C-H Stretch | Aliphatic (butyl chains) |
| ~1645 | C=O Stretch (Amide I) | Strong, characteristic of tertiary amides |
| ~1600, ~1470 | C=C Stretch | Aromatic ring |
| ~1400 | C-N Stretch | Amide group |
| ~1250 | C-O-C Stretch | Asymmetric (Aryl-Alkyl ether) |
| ~1020 | C-O-C Stretch | Symmetric (Aryl-Alkyl ether) |
| ~820 | C-H Bend | Aromatic (out-of-plane) |
| ~780 | C-Cl Stretch | Aromatic |
Raman Spectroscopic Investigations
Raman spectroscopy is a complementary technique to FT-IR. While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. sns.it Therefore, symmetric and non-polar bonds often produce strong Raman signals.
For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes and C=C stretching vibrations. nih.govaip.org The symmetric stretching of the C-C bonds within the butyl chains would also be more prominent than in the IR spectrum. The C=O stretch is typically observable but may be less intense than in the FT-IR spectrum. researchgate.net The C-Cl stretch should also be Raman active. This complementary data helps to confirm the presence of all key structural features.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical tool that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of a molecule. By measuring the mass-to-charge ratio to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.
For this compound (Chemical Formula: C₁₅H₂₂ClNO₂), the theoretical monoisotopic mass can be calculated with high precision. An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would be expected to yield an observed mass that closely matches this calculated value, thereby confirming the compound's elemental composition. Electrospray ionization (ESI) is a common soft ionization technique used for such analyses, typically forming the protonated molecule [M+H]⁺. nih.gov
Table 1: Illustrative HRMS Data for a Related Benzamide (B126) Analog Note: As specific experimental data for this compound is not publicly available, the following table presents published data for the structurally similar compound 2-Butyl-5-chloro-N-methoxybenzamide to illustrate the principle of HRMS analysis. rsc.org
| Parameter | Value |
| Compound | 2-Butyl-5-chloro-N-methoxybenzamide (C₁₂H₁₆ClNO₂) |
| Ionization Mode | ESI |
| Adduct | [M+H]⁺ |
| Calculated m/z | 242.0948 |
| Found m/z | 242.0942 |
| Mass Error | -2.5 ppm |
The fragmentation pattern observed in MS/MS experiments provides further structural confirmation. For N,N-disubstituted benzamides, common fragmentation pathways initiated by collision-induced dissociation (CID) include the cleavage of the amide (N-CO) bond and the loss of the alkyl substituents. nih.govresearchgate.net The primary fragment would likely be the 5-chloro-2-methoxybenzoyl cation, with subsequent fragmentations corresponding to the loss of the butyl groups from the parent ion.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile and semi-volatile compounds in a mixture before detecting them with a mass spectrometer. ste-mart.com For this compound, GC-MS serves to assess its purity and identify any volatile impurities remaining from its synthesis, such as unreacted starting materials or solvent residues.
In a typical analysis, the sample is injected into a heated inlet, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. atlantis-press.com The separation occurs based on the compound's boiling point and its interactions with the column's stationary phase. ste-mart.com As the compound elutes from the column, it enters the mass spectrometer, which is typically operated in electron ionization (EI) mode. google.com The resulting mass spectrum provides a molecular fingerprint that can be compared against spectral libraries for identification. A pure sample of this compound would yield a single, sharp chromatographic peak with a consistent mass spectrum across its width.
Table 2: Typical GC-MS Instrumental Parameters for Amide Analysis
| Parameter | Typical Condition | Source(s) |
| Gas Chromatograph | Agilent 7890A or similar | atlantis-press.com |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar | atlantis-press.com |
| Carrier Gas | Helium, constant flow (e.g., 1.0-1.2 mL/min) | google.com |
| Inlet Temperature | 250–280 °C | google.com |
| Injection Mode | Splitless or Split (e.g., 5:1) | atlantis-press.comgoogle.com |
| Oven Program | Initial 60°C, ramp 10-20°C/min to 280-290°C, hold | atlantis-press.comgoogle.com |
| Mass Spectrometer | Agilent 5975C or similar | atlantis-press.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV | google.com |
| Ion Source Temperature | 230 °C | google.com |
| Mass Range | 50-550 amu |
Chromatographic Methods for Purity and Separation
Chromatography encompasses a range of laboratory techniques for the separation of mixtures. Both high-performance liquid chromatography and thin-layer chromatography are essential for the analysis and purification of this compound.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone for determining the purity and performing quantitative analysis of non-volatile or thermally unstable compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed. researchgate.net
Method development involves optimizing several parameters to achieve a sharp, symmetrical peak with a reasonable retention time, well-separated from any impurities. nih.gov A C18 column is a common choice for the stationary phase due to its hydrophobicity, which is suitable for retaining the relatively nonpolar analyte. researchgate.net The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.netsaudijournals.com The method is validated for parameters such as linearity, accuracy, precision, and specificity to ensure its reliability for quantitative measurements. nih.gov
Table 3: Representative Parameters for a Validated RP-HPLC Method for Benzamide Analysis
| Parameter | Description | Typical Value/Condition | Source(s) |
| Instrument | Shimadzu UFLC or similar | researchgate.net | |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov | |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water/Buffer | nih.govresearchgate.net | |
| Flow Rate | 0.7 - 1.0 mL/min | nih.govresearchgate.net | |
| Column Temperature | Ambient or controlled (e.g., 30 °C) | researchgate.net | |
| Injection Volume | 10 - 20 µL | researchgate.net | |
| Detector | UV-Vis or Photodiode Array (PDA) | researchgate.net | |
| Detection Wavelength | Set at an absorption maximum (e.g., ~254 nm) | researchgate.net |
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used extensively in synthetic chemistry to monitor the progress of a reaction. researchgate.net During the synthesis of this compound (e.g., from 5-chloro-2-methoxybenzoyl chloride and dibutylamine), TLC is used to track the consumption of the starting materials and the formation of the product. guidechem.com
Small aliquots of the reaction mixture are spotted onto a TLC plate (e.g., silica (B1680970) gel 60 F₂₅₄). The plate is then placed in a developing chamber containing a suitable mobile phase, typically a mixture of nonpolar and polar solvents like hexanes and ethyl acetate. orgsyn.orgrsc.org The components of the mixture travel up the plate at different rates based on their polarity and affinity for the stationary and mobile phases, resulting in separation. The spots are visualized under a UV lamp, where UV-active compounds appear as dark spots. sigmaaldrich.com The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify the components. The disappearance of starting material spots and the appearance of a new product spot indicate that the reaction is proceeding. sigmaaldrich.com
Ultraviolet-Visible (UV-Vis) Spectroscopy in Concentration and Interaction Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound in solution. For this compound, the aromatic benzoyl portion of the molecule contains chromophores that absorb UV light. researchgate.net The UV-Vis spectrum is characterized by one or more absorption bands corresponding to electronic transitions, primarily π → π* transitions within the substituted benzene ring. rsc.org
While the spectrum is generally not unique enough for unambiguous identification, it is highly useful for quantitative analysis via the Beer-Lambert Law. Once a calibration curve is established by measuring the absorbance of several solutions of known concentration, the concentration of an unknown sample can be determined accurately. The wavelength of maximum absorbance (λ_max) is chosen for these measurements to ensure maximum sensitivity. researchgate.net For substituted benzaldehydes and related structures, these maxima often occur in the 250-350 nm range. rsc.orgnist.gov
Computational Chemistry and Theoretical Investigations of N,n Dibutyl 5 Chloro 2 Methoxybenzamide
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic nature of N,N-dibutyl-5-chloro-2-methoxybenzamide. These methods provide a detailed description of the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the three-dimensional structure and energy of molecules. jocpr.comeurjchem.com For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to determine the most stable conformation (the optimized geometry). researchgate.net This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.
For instance, theoretical calculations on similar benzamide (B126) structures have demonstrated a good correlation between computed and experimental geometric parameters. nih.gov These calculations are foundational, as the optimized geometry is the starting point for most other computational analyses.
Table 1: Representative Theoretical Geometrical Parameters for a Benzamide Core Structure
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C=O | 1.21 | - |
| C-N | 1.40 | - |
| N-C=O | - | 122.0 |
| C-C-N | - | 117.0 |
Note: This table is illustrative of typical values for a benzamide core and not specific to this compound, as specific computational data for this compound is not available in the cited literature.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is pivotal for describing the chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive and can be easily polarized. nih.gov For related molecules, this gap has been shown to be a key indicator of charge transfer interactions within the molecule. nih.gov
Table 2: Representative Frontier Orbital Energies for a Benzamide Derivative
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.5 |
| Energy Gap (ΔE) | 5.0 |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map displays different potential values on the electron density surface as different colors. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen and chlorine) and are prone to electrophilic attack. Blue regions represent positive electrostatic potential, associated with electron-poor areas (e.g., around hydrogen atoms), which are susceptible to nucleophilic attack. Green areas denote neutral potential. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects
While quantum chemical calculations are excellent for single, static molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules, allowing for the exploration of different conformations and the influence of the surrounding environment, such as a solvent. nih.gov
For a flexible molecule like this compound, which has rotatable butyl chains, MD simulations can sample the vast landscape of possible conformations. This is crucial for understanding its average shape, flexibility, and how it might interact with other molecules, such as a biological receptor. Furthermore, by including solvent molecules in the simulation box, one can study how the solvent affects the conformational preferences and dynamics of the compound. Studies on related compounds have utilized MD simulations to investigate binding stability with biological targets. nih.gov
Mechanistic Studies through Computational Modeling
Computational modeling can be instrumental in mapping out the step-by-step processes of chemical reactions, providing a level of detail that is often difficult to obtain through experiments alone.
Reaction Pathway Elucidation and Transition State Characterization
By employing quantum chemical methods, it is possible to model the entire course of a chemical reaction. This involves identifying the structures of the reactants, products, and any intermediates, as well as the high-energy transition states that connect them. rsc.org The energy difference between the reactants and the transition state determines the activation energy of the reaction, which governs the reaction rate.
For a benzamide derivative, a potential reaction to study computationally could be its hydrolysis. Theoretical calculations would aim to locate the transition state for the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon. rsc.org Characterizing the geometry and energy of this transition state provides fundamental insights into the reaction mechanism and the factors that influence its feasibility.
Prediction and Rationalization of Regioselectivity and Stereoselectivity
The synthesis of substituted benzamides often involves reactions where different isomers can be formed. For instance, in reactions like electrophilic aromatic substitution or cross-coupling reactions to introduce or modify substituents on the benzene (B151609) ring, the positions at which these modifications occur (regioselectivity) are crucial. Similarly, if chiral centers are present or created during a reaction, the predominance of one stereoisomer over another (stereoselectivity) is a key consideration.
Computational methods, such as Density Functional Theory (DFT), are employed to model the reaction pathways leading to different potential products. By calculating the energies of the transition states and intermediates for each possible regioisomeric or stereoisomeric outcome, chemists can predict which pathway is energetically more favorable and therefore which product is likely to dominate.
For a molecule like this compound, theoretical calculations could be used to understand the directing effects of the existing chloro and methoxy (B1213986) groups during further functionalization of the aromatic ring. The electron-donating nature of the methoxy group and the electron-withdrawing, yet ortho-, para-directing nature of the chloro group can lead to complex regiochemical outcomes. Computational models can help dissect these electronic and steric influences.
In a study on the derivatization of a tribrominated atropisomeric benzamide scaffold, sequential palladium-catalyzed cross-coupling and lithium-halogen exchange reactions were performed with high regioselectivity. nih.gov This highlights how specific reaction conditions can be tuned to achieve desired isomeric products. Computational studies in such cases could elucidate the subtle energetic differences that govern this selectivity.
Another example involves the regioselective formation of β,γ-unsaturated amides from unactivated alkenes. acs.org Computational modeling of the reaction mechanism could reveal the factors that stabilize the transition state leading to the observed product over other possibilities. acs.org While not directly involving this compound, these examples showcase the power of computational chemistry in predicting and understanding selectivity in reactions involving amide functionalities.
Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Benzamide Scaffolds
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. uniroma1.it These models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent molecules. unair.ac.idresearchgate.net For the benzamide class of compounds, numerous QSAR studies have been conducted to explore their various biological activities. nih.govnih.gov
The foundation of any QSAR model is the generation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. protoqsar.com These descriptors can be broadly categorized as:
Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects like atom counts, bond types, and connectivity indices. hufocw.org
Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters such as molecular surface area, volume, and shape indices. hufocw.org
Electronic descriptors: These relate to the electronic properties of the molecule, such as partial atomic charges, dipole moments, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). protoqsar.comhufocw.org
Hybrid descriptors: These combine different types of information, such as charged partial surface area descriptors. hufocw.org
For a molecule like this compound, a wide array of descriptors could be calculated. For example, a study on the molar refraction and polarizability of a related compound, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide hydrochloride hydrate, utilized experimental density and refractive index data to compute these properties, which can serve as molecular descriptors. jocpr.com
Once a large pool of descriptors is generated, a crucial step is to select a subset of the most relevant ones that have the strongest correlation with the biological activity of interest. This selection process is vital to avoid overfitting the model and to ensure its predictive power. semanticscholar.org Various statistical methods, such as multiple linear regression (MLR), principal component analysis (PCA), and machine learning algorithms, are employed for this purpose. nih.gov
A study on benzylidene hydrazine (B178648) benzamide derivatives used a QSAR approach to develop potent anticancer agents. jppres.com The best QSAR equation was derived using descriptors like Log S (logarithm of solubility), rerank score, and molar refractivity (MR). jppres.com
The following table provides examples of molecular descriptors that could be generated for this compound and their potential relevance in a QSAR study.
| Descriptor Category | Example Descriptor | Potential Relevance |
| Topological | Molecular Weight | Relates to the overall size of the molecule. |
| Atom Count | Basic descriptor for molecular composition. | |
| Rotatable Bond Count | Influences conformational flexibility. | |
| Geometrical | Solvent Accessible Surface Area | Describes the surface area available for interaction with a biological target. |
| Molecular Volume | Relates to the space occupied by the molecule. | |
| Electronic | Dipole Moment | Indicates the overall polarity of the molecule. |
| HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge transfer interactions. protoqsar.com | |
| Partial Atomic Charges | Describe the distribution of charge within the molecule. | |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's hydrophobicity, which is crucial for membrane permeability. |
| Molar Refractivity | Relates to the molecule's polarizability and volume. jppres.com |
After selecting the most relevant descriptors, a mathematical model is developed to correlate these descriptors with the biological activity. Multiple Linear Regression (MLR) is a common technique used to create a linear equation that describes this relationship. mdpi.com
A critical aspect of QSAR modeling is rigorous validation to ensure the model is statistically robust and has good predictive power for new, untested compounds. semanticscholar.orgnih.gov Validation is typically performed using both internal and external methods:
Internal Validation: This involves assessing the stability and robustness of the model using the same dataset it was trained on. A common technique is leave-one-out (LOO) cross-validation, where one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound in the dataset. The resulting cross-validated correlation coefficient (Q²) is a measure of the model's internal predictive ability. uniroma1.it
External Validation: This is considered the most stringent test of a model's predictive power. The initial dataset is split into a training set, used to build the model, and a test set, which is kept aside. The model's ability to predict the activity of the compounds in the test set is then evaluated. The predictive correlation coefficient (R²pred) is a key metric for external validation. nih.gov
A QSAR study on aminophenyl benzamide derivatives as histone deacetylase inhibitors developed a 3D-QSAR model with a high correlation coefficient (r² = 0.99) and good predictive power, as indicated by a high cross-validated correlation coefficient (q² = 0.85). nih.gov Another study on benzylidene hydrazine benzamides reported a QSAR equation with a correlation coefficient (r) of 0.921 and a cross-validated Q² of 0.61. unair.ac.idresearchgate.netjppres.com
The following table summarizes key statistical parameters used in the validation of QSAR models.
| Parameter | Description | Acceptable Value (General Guideline) |
| n | Number of compounds in the dataset | Should be sufficiently large |
| R² | Coefficient of determination (goodness of fit) | > 0.6 |
| Q² (or q²) | Cross-validated correlation coefficient (internal validation) | > 0.5 |
| R²pred | Predictive correlation coefficient for the external test set | > 0.6 |
| F-statistic | A measure of the statistical significance of the model | High value indicates significance |
The development of a predictive QSAR model for a series of compounds including this compound would follow these established principles, aiming to create a statistically validated tool for predicting biological activity and guiding the synthesis of new, potentially more active analogues.
Investigation of Structure Reactivity and Structure Property Relationships of N,n Dibutyl 5 Chloro 2 Methoxybenzamide and Its Congeners
Analysis of Substituent Effects on Molecular Reactivity
The reactivity of the amide functional group in N,N-dibutyl-5-chloro-2-methoxybenzamide is not an isolated property but is modulated by the electronic and steric influences of its substituents. These include the N,N-dibutyl groups attached to the nitrogen atom and the chloro and methoxy (B1213986) groups on the aromatic ring.
The two n-butyl groups attached to the amide nitrogen significantly impact the reactivity of the carbonyl group. The primary influence is steric hindrance. Compared to smaller N-alkyl groups like methyl or ethyl, the longer and more flexible butyl chains create a congested environment around the carbonyl carbon. This steric bulk shields the carbonyl carbon from the approach of nucleophiles, thereby reducing the rate of reactions such as hydrolysis. solubilityofthings.com Primary amides are generally more reactive than secondary and tertiary amides, with the latter experiencing greater steric hindrance that impedes nucleophilic attack. solubilityofthings.com
While often reducing reactivity at the carbonyl, increased steric bulk on the nitrogen can also direct reaction pathways by preventing alternative intramolecular reactions. mdpi.comresearchgate.net In cases where a molecule could undergo either an intermolecular reaction or an intramolecular cyclization, bulky N-alkyl groups can sterically disfavor the transition state required for cyclization, thus promoting the intermolecular pathway. mdpi.comresearchgate.net
A critical aspect of amide reactivity and structure is the rotational energy barrier around the C(O)-N bond, which possesses partial double-bond character due to resonance. The size of the N-alkyl substituents directly affects this barrier. Larger alkyl groups can lead to greater steric strain in the planar ground state of the amide or in the transition state for rotation, thus altering the energy required for isomerization. Dynamic NMR studies on various N,N-dialkylamides have quantified these barriers, showing a general trend where increased steric bulk can raise the energy barrier, although the specific outcome depends on the nature of all substituents involved. nih.gov
| Amide Compound | N-Alkyl Groups | Rotational Barrier (ΔG‡) (kcal/mol) |
|---|---|---|
| N,N-Dimethylformamide | Methyl, Methyl | ~20.9 |
| N,N-Diethylformamide | Ethyl, Ethyl | ~20.6 |
| N,N-Diisopropylformamide | Isopropyl, Isopropyl | ~19.0 |
| N,N-Dimethylacetamide | Methyl, Methyl | ~19.5 |
Data are representative values from spectroscopic studies and are intended for comparative purposes.
The substituents on the benzoyl ring, a chloro group at the 5-position and a methoxy group at the 2-position, exert profound electronic and steric effects on the amide moiety.
Electronic Effects: The methoxy group (-OCH₃) is a strong electron-donating group (EDG) through resonance (+R effect), where its lone pair electrons delocalize into the aromatic ring. It has a weaker electron-withdrawing inductive effect (-I effect) due to the oxygen's electronegativity. Conversely, the chloro group (-Cl) is electron-withdrawing through induction (-I effect) but is a weak electron-donating group through resonance (+R effect). mdpi.com
Steric Effects: The placement of the methoxy group at the ortho position introduces a significant steric interaction. This group is in close proximity to the bulky N,N-dibutylamide functionality. This steric clash can force the amide group out of the plane of the aromatic ring, reducing the orbital overlap necessary for resonance. Such a twist can, in turn, decrease the C-N bond's double-bond character and lower the rotational barrier. rsc.org Therefore, the electronic effect of the methoxy group (which tends to increase the rotational barrier) and its steric effect (which tends to decrease it) are in opposition. rsc.org
| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Net Electronic Effect | Steric Effect |
|---|---|---|---|---|---|
| -OCH₃ (Methoxy) | 2 (ortho) | Weakly Withdrawing | Strongly Donating | Activating (Ortho, Para-Directing) | High (Hinders amide planarity) |
| -Cl (Chloro) | 5 (meta) | Strongly Withdrawing | Weakly Donating | Deactivating (Ortho, Para-Directing) | Low |
Studies of Intermolecular Forces and Molecular Recognition
The physical properties and solid-state structure of this compound are governed by a network of non-covalent interactions.
Classical hydrogen bonding involves a hydrogen atom covalently bonded to a highly electronegative atom (like N, O, or F) acting as a hydrogen bond donor, and another electronegative atom acting as an acceptor. N,N-disubstituted amides, including this compound, lack a hydrogen atom on the amide nitrogen (N-H). Consequently, they cannot function as traditional hydrogen bond donors. ias.ac.in
However, the carbonyl oxygen of the amide group is a strong hydrogen bond acceptor. In the presence of suitable donor molecules, it readily participates in hydrogen bonding. In a pure solid or liquid state, where no traditional donors are present, the molecule relies on weaker interactions. These can include weak C-H···O hydrogen bonds, where activated C-H bonds (e.g., from the aromatic ring or the N-alkyl chains) act as donors to the carbonyl oxygen of a neighboring molecule. nih.govresearchgate.net Crystal structure analyses of similar amides reveal that these C-H···O interactions, though weak, can play a significant role in determining the crystal packing. researchgate.net
Beyond weak hydrogen bonds, the assembly of this compound molecules is directed by a combination of other non-covalent forces. wikipedia.org
Van der Waals Forces: The long, flexible n-butyl chains provide a large, nonpolar surface area. These chains will interact favorably with those on adjacent molecules through transient London dispersion forces, which are a major component of van der Waals interactions. These forces are expected to play a dominant role in the crystal packing of this molecule.
Halogen Bonding: The chlorine atom on the aromatic ring can act as a halogen bond donor. This occurs when an electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic site on a neighboring molecule, such as the carbonyl oxygen. wikipedia.org
π-Effects: The aromatic ring can participate in π-π stacking or C-H···π interactions, although these may be sterically hindered by the bulky N-butyl and ortho-methoxy groups.
In solution, these same forces dictate solubility and interactions with solvent molecules. The large nonpolar alkyl chains would favor solubility in nonpolar solvents, while the polar amide core would interact favorably with polar solvents.
Conformational Analysis and Stereochemical Considerations
The flexibility of this compound allows it to adopt numerous spatial arrangements, or conformations. The most significant conformational feature is the restricted rotation about the C(O)-N bond. montana.edu Due to resonance, this bond has a high degree of double-bond character, making rotation slow on the NMR timescale at room temperature. nih.gov
This restricted rotation gives rise to conformational isomers. The major source of isomerism is the orientation of the benzoyl group relative to the N-butyl groups. The steric repulsion between the ortho-methoxy group and the N-butyl groups is a dominant factor. It is highly probable that the molecule preferentially adopts a conformation where the bulky amide moiety is twisted out of the plane of the aromatic ring to minimize this steric clash. Furthermore, the two N-butyl groups themselves will be oriented to minimize steric interactions with each other and with the ortho-substituent.
Within the n-butyl chains, rotation around the C-C single bonds leads to additional conformational possibilities (e.g., anti vs. gauche conformers). This results in a complex potential energy surface with multiple local minima. The globally preferred conformation in the solid state or in solution will be the one that best balances all of the stabilizing (e.g., resonance, favorable non-covalent interactions) and destabilizing (e.g., steric repulsion) factors. Computational studies on related systems can provide estimates for these energy differences and the barriers to interconversion. nih.gov
Advanced Chemical Transformations Involving N,n Dibutyl 5 Chloro 2 Methoxybenzamide As a Substrate or Ligand
Photoredox-Catalyzed Reactions
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of traditionally challenging chemical bonds under mild conditions. In this context, N,N-dibutyl-5-chloro-2-methoxybenzamide can serve as a precursor to highly reactive intermediates, facilitating a range of synthetic applications.
Alkene Aminoarylation and Cyclization Reactions with N-Alkyl Benzamides
The aminoarylation of alkenes represents a powerful strategy for the rapid construction of complex nitrogen-containing molecules from simple starting materials. While direct studies on this compound are not extensively documented, the principles of alkene aminoarylation and cyclization reactions involving N-alkyl benzamides can be extrapolated to this specific compound. nih.gov
In a typical photoredox-catalyzed aminoarylation of an alkene, an excited photocatalyst initiates a single-electron transfer (SET) process with a suitable precursor to generate a nitrogen-centered radical. For N-alkyl benzamides, this often involves the generation of an amidyl radical, which can then add to an alkene. The resulting carbon-centered radical can subsequently undergo a variety of transformations, including cyclization onto an aromatic ring. nih.govacs.org
For instance, in a hypothetical reaction, an N-allyl derivative of this compound could undergo an intramolecular aminoarylation. The process would likely involve the photoredox-generated amidyl radical attacking the pendant allyl group, followed by cyclization of the resulting radical onto the chlorinated and methoxylated aromatic ring. The regioselectivity of this cyclization would be influenced by the electronic nature of the substituents on the benzamide (B126) ring.
Generation and Reactivity of Amidyl Radicals
The generation of amidyl radicals from stable amide precursors is a key step in many photoredox-catalyzed reactions. nih.gov These radicals are highly reactive species that can participate in a variety of bond-forming events, including hydrogen atom transfer (HAT), addition to unsaturated systems, and cyclization reactions. acs.org
The this compound scaffold is well-suited for the generation of amidyl radicals. The presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing chlorine atom on the aromatic ring can modulate the redox potential of the molecule, potentially facilitating the SET process required for radical generation. Once formed, the N,N-dibutyl-substituted amidyl radical would exhibit distinct reactivity compared to less substituted amidyl radicals, with the bulky butyl groups influencing the stereochemical outcome of subsequent reactions.
Metal-Mediated and Organocatalytic Transformations
Beyond photoredox catalysis, this compound can participate in a range of metal-mediated and organocatalytic transformations. The amide functionality can act as a directing group in C-H activation reactions, or the entire molecule can serve as a ligand for a metal catalyst.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While specific examples involving this compound are not prevalent in the literature, related transformations of N-methoxybenzamides suggest potential applications. rsc.org For instance, the amide could potentially undergo ortho-C-H activation directed by the amide carbonyl, allowing for functionalization of the aromatic ring.
Organocatalysis offers a metal-free alternative for many chemical transformations. The amide moiety of this compound could participate in hydrogen bonding interactions with an organocatalyst, activating the substrate towards nucleophilic attack or other transformations.
Functionalization of the Dibutyl Amide Nitrogen for Novel Scaffolds
The N,N-dibutyl groups of this compound are not merely passive substituents; they offer opportunities for further functionalization to create novel molecular scaffolds. While the direct functionalization of these saturated alkyl chains can be challenging, modern C-H activation methodologies could potentially be employed.
For example, a directed C-H activation/functionalization reaction could selectively introduce new functional groups onto one of the butyl chains. This would lead to the generation of a library of new compounds with diverse properties and potential applications in medicinal chemistry and materials science. nih.gov
Below is a table summarizing the potential transformations and the key reactive intermediates or functionalities involved:
| Transformation Type | Key Intermediate/Functionality | Potential Application |
| Photoredox-Catalyzed Alkene Aminoarylation | Amidyl Radical | Synthesis of complex nitrogen-containing heterocycles |
| Metal-Mediated C-H Activation | Amide as Directing Group | Late-stage functionalization of the aromatic ring |
| Organocatalytic Activation | Hydrogen Bonding of Amide | Asymmetric transformations |
| Functionalization of Amide Nitrogen | C-H Activation of Butyl Chains | Generation of novel molecular scaffolds |
Future Directions and Emerging Research Avenues for N,n Dibutyl 5 Chloro 2 Methoxybenzamide Research
Development of Novel and Sustainable Synthetic Routes
The pursuit of green and sustainable chemical processes is a paramount goal in modern organic synthesis. For N,N-dibutyl-5-chloro-2-methoxybenzamide, future research in this area is likely to concentrate on several key strategies:
Enzymatic Synthesis: The use of enzymes as biocatalysts offers a green alternative to traditional chemical synthesis. Lipases, for instance, have been successfully employed in the amidation of carboxylic acids. Future studies could explore the enzymatic synthesis of this compound, which would offer high selectivity and milder reaction conditions, thereby reducing energy consumption and waste generation.
Flow Chemistry: Continuous flow synthesis presents numerous advantages over batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation. The development of a flow-based synthesis for this compound could lead to higher yields, reduced reaction times, and safer handling of reagents.
Solvent- and Activation-Free Conditions: Research into solvent-free and activation-free reactions for the synthesis of benzamides is a promising avenue for sustainable chemistry. These methods minimize the use of hazardous organic solvents and activating agents, leading to a more environmentally friendly process. Future work could focus on adapting these techniques for the efficient synthesis of this compound.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Route | Potential Advantages | Potential Challenges |
|---|---|---|
| Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced waste. | Enzyme stability and cost, substrate specificity. |
| Flow Chemistry | Enhanced safety, improved efficiency, automation potential. | Initial setup cost, potential for clogging. |
| Solvent-Free Synthesis | Reduced environmental impact, simplified workup. | Potential for slower reaction rates, mass transfer limitations. |
Exploration of Advanced Spectroscopic Techniques for Enhanced Structural Resolution
A detailed understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for elucidating its chemical behavior and designing new derivatives. While standard spectroscopic techniques like 1H and 13C NMR provide basic structural information, advanced methods can offer deeper insights.
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to unambiguously assign all proton and carbon signals, especially in complex benzamide (B126) derivatives. researchgate.net These methods reveal through-bond correlations between nuclei, providing a comprehensive map of the molecular structure. researchgate.net
X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. Future efforts could focus on obtaining high-quality crystals of this compound and its derivatives to study their solid-state conformation and intermolecular interactions.
Computational Spectroscopy: The integration of quantum chemical calculations with experimental spectroscopic data can provide a more complete picture of the molecule's properties. Density Functional Theory (DFT) calculations, for example, can be used to predict NMR chemical shifts, vibrational frequencies, and electronic transitions, which can then be compared with experimental results to validate the proposed structure and gain insights into its electronic properties.
Integration of Machine Learning Approaches in Predictive Chemical Behavior Modeling
The application of machine learning (ML) in chemistry is a rapidly growing field with the potential to accelerate the discovery and optimization of new molecules. For this compound, ML could be a powerful tool for predicting its properties and guiding the design of new analogs.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. scilit.comnih.gov By developing QSAR models for benzamide derivatives, it would be possible to predict the properties of novel, unsynthesized analogs of this compound, thereby prioritizing the synthesis of the most promising candidates. scilit.comnih.gov
Predictive Modeling of Physicochemical Properties: Machine learning algorithms can be trained on large datasets of chemical compounds to predict various physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Applying these models to this compound could provide valuable insights into its behavior in different environments and guide the design of derivatives with improved properties.
Table 2: Potential Applications of Machine Learning in this compound Research
| Machine Learning Approach | Predicted Property | Potential Impact |
|---|---|---|
| QSAR | Biological activity, toxicity | Accelerated discovery of potent and safe analogs. |
| Predictive Property Modeling | Solubility, lipophilicity | Design of derivatives with improved pharmacokinetic profiles. |
| Reaction Outcome Prediction | Yield, selectivity | Optimization of synthetic routes and reaction conditions. |
Design of Novel Benzamide-Based Structural Motifs with Tunable Chemical Properties
The benzamide scaffold is a versatile platform for the development of new molecules with a wide range of applications. By systematically modifying the structure of this compound, it is possible to fine-tune its chemical and physical properties.
Substitution at the Aromatic Ring: The introduction of different substituents on the phenyl ring can significantly impact the electronic properties of the molecule. For example, the synthesis of analogs with electron-donating or electron-withdrawing groups could be explored to modulate the reactivity and intermolecular interactions of the benzamide core.
Modification of the N-Alkyl Groups: Varying the nature of the alkyl chains on the nitrogen atom can influence the steric hindrance and lipophilicity of the molecule. The synthesis of derivatives with different alkyl groups, including cyclic or branched chains, could lead to compounds with altered solubility and conformational preferences.
Introduction of Functional Groups: The incorporation of additional functional groups, such as hydroxyl, amino, or carboxylic acid moieties, can provide sites for further chemical modification or impart new properties to the molecule. For instance, the synthesis of a hydroxyl-sulfonamide analog of a similar 5-chloro-2-methoxy-benzamide has been reported to create novel biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N,N-dibutyl-5-chloro-2-methoxybenzamide, and what challenges arise during purification?
- Methodological Answer : The compound can be synthesized via amidation of 5-chloro-2-methoxybenzoic acid with dibutylamine using coupling agents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) under anhydrous conditions . Challenges include optimizing reaction stoichiometry to avoid side products (e.g., N-monosubstituted byproducts) and purification via column chromatography (silica gel, hexane/ethyl acetate gradients). Residual solvents (e.g., pyridine) must be removed under vacuum to ensure purity .
Q. How can structural characterization of this compound be validated?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C): Confirm the presence of dibutyl groups (δ ~0.8–1.6 ppm for CH₂/CH₃) and methoxy protons (δ ~3.8 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., C₁₆H₂₄ClNO₂, expected [M+H]⁺ = 298.1472) .
- X-ray Crystallography : If crystalline, analyze bond angles and packing interactions (e.g., hydrogen bonding between amide groups) .
Q. What are the primary pharmacological targets of benzamide derivatives structurally related to this compound?
- Methodological Answer : Structural analogs (e.g., 4-amino-5-chloro-2-methoxybenzamides) show dual antagonism for serotonin 5-HT₃ and dopamine D₂ receptors, validated via in vitro binding assays using rat cortical membranes (5-HT₃) and striatal homogenates (D₂) . Competitive displacement studies with radioligands like [³H]GR65630 (5-HT₃) or [¹²⁵I]iodosulpiride (D₂) can quantify IC₅₀ values .
Advanced Research Questions
Q. How do stereochemical modifications (e.g., enantiomeric forms) affect the biological activity of this compound?
- Methodological Answer : Resolve racemic mixtures via chiral HPLC (e.g., Chiralpak IA column, isopropanol/heptane eluent) and test enantiomers in receptor-binding assays. For example, (R)-enantiomers of similar benzamides exhibit 10–100× higher D₂ receptor affinity than (S)-forms, as shown in displacement studies with [¹²⁵I]iodobenzamide .
Q. What analytical strategies resolve contradictions in SAR studies for benzamide derivatives with varying substituents?
- Methodological Answer : Use computational modeling (e.g., molecular docking to D₂ receptor homology models) to predict substituent effects. For example, 5-chloro substitution enhances lipophilicity (logP ~3.5) and receptor binding compared to 5-bromo analogs, but may reduce solubility. Validate predictions with in vitro assays and correlate with physicochemical data (e.g., molar refractivity, polarizability) from UV/vis or density/refractive index studies .
Q. How can in vivo pharmacokinetic parameters (e.g., brain penetration) be optimized for this compound?
- Methodological Answer : Modify lipophilicity via substituent engineering (e.g., replacing methoxy with ethoxy groups) to balance blood-brain barrier permeability (target logD ~2–3). Test in vivo using radiolabeled analogs (e.g., [¹²⁵I] derivatives) in rodent models, with striatum-to-cerebellum uptake ratios >7:1 indicating favorable brain retention .
Q. What are the key stability concerns for this compound under storage or experimental conditions?
- Methodological Answer : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) using HPLC. Common issues include hydrolysis of the amide bond under acidic/alkaline conditions or oxidation of the methoxy group. Stabilize formulations with antioxidants (e.g., BHT) and store under inert gas (N₂) at −20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
